PKCbeta-Inhibitor

Übersicht

Beschreibung

Es ist an der Oxidation von kurzkettigen Acyl-CoA-Derivaten beteiligt, die für die Energieproduktion in Zellen unerlässlich sind .

Herstellungsmethoden

Die Herstellung von Butyryl-CoA-Dehydrogenase beinhaltet typischerweise die rekombinante DNA-Technologie. Das Gen, das das Enzym kodiert, wird in einen Expressionsvektor kloniert, der dann in einen geeigneten Wirtsorganismus, wie beispielsweise Escherichia coli, eingeführt wird. Der Wirtsorganismus wird unter spezifischen Bedingungen kultiviert, um die Expression des Enzyms zu induzieren, das anschließend durch chromatographische Techniken gereinigt wird .

Wissenschaftliche Forschungsanwendungen

Butyryl-CoA-Dehydrogenase wird umfassend im Zusammenhang mit Stoffwechselstörungen, insbesondere solchen, die mit der Fettsäureoxidation zusammenhängen, untersucht. Es wird auch in der Forschung zum Energiestoffwechsel und zur Mitochondrienfunktion eingesetzt. Darüber hinaus ist das Enzym von Interesse für die Untersuchung bestimmter genetischer Erkrankungen, wie z. B. des Defekts der kurzkettigen Acyl-CoA-Dehydrogenase .

Wirkmechanismus

Das Enzym Butyryl-CoA-Dehydrogenase funktioniert, indem es an Butyryl-CoA bindet und den Transfer von Elektronen zu einem Elektronentransfer-Flavoprotein erleichtert. Dieser Prozess beinhaltet die Oxidation des Butyryl-CoA-Substrats, was zur Bildung von Crotonyl-CoA führt. Das aktive Zentrum des Enzyms enthält einen Flavin-Adenin-Dinukleotid-(FAD)-Cofaktor, der eine entscheidende Rolle im Elektronentransferprozess spielt .

Wirkmechanismus

Target of Action

The primary target of PKCbeta inhibitors is Protein Kinase C beta (PKCβ) . PKCβ is a member of the protein kinase C family of serine/threonine kinases, which are involved in a multitude of cellular processes such as proliferation, differentiation, and secretion . PKCβ plays a crucial role in several signaling pathways, including those involved in cancer and other diseases .

Mode of Action

PKCbeta inhibitors interact with their target by binding to the PKCβ enzyme, thereby inhibiting its activity . This inhibition leads to a series of changes in the cell. For instance, the PKC inhibitor AEB071 shows selective cytotoxicity against B-CLL cells in a dose-dependent manner . It attenuates BCR-mediated survival pathways, inhibits CpG-induced survival and proliferation of CLL cells in vitro, and effectively blocks microenvironment-mediated survival signaling pathways in primary CLL cells .

Biochemical Pathways

PKCbeta inhibitors affect several biochemical pathways. They can inhibit or activate the WNT pathway, emphasizing the importance of pharmacodynamic monitoring in its development . PKCβ is immediately downstream of BCR and has been shown to be essential to CLL cell survival and proliferation in vivo . Furthermore, PKCbeta inhibitors alter β-catenin expression, resulting in decreased downstream transcriptional genes such as c-Myc, Cyclin D1, and CD44 .

Result of Action

The inhibition of PKCβ by PKCbeta inhibitors leads to a variety of molecular and cellular effects. For example, AEB071, a PKCbeta inhibitor, shows selective cytotoxicity against B-CLL cells, attenuates BCR-mediated survival pathways, inhibits CpG-induced survival and proliferation of CLL cells in vitro, and effectively blocks microenvironment-mediated survival signaling pathways in primary CLL cells . These effects disrupt signaling from the microenvironment contributing to CLL cell survival and potentially drug resistance .

Action Environment

The action, efficacy, and stability of PKCbeta inhibitors can be influenced by various environmental factors. For instance, the microenvironment can significantly impact the survival signaling pathways in primary CLL cells . Therefore, understanding the interaction between PKCbeta inhibitors and their environment is crucial for optimizing their therapeutic efficacy.

Biochemische Analyse

Biochemical Properties

The PKCbeta Inhibitor interacts with several enzymes and proteins, including the PKCbeta isozymes . It exhibits selectivity of more than 60-fold in favor of PKCbeta2 relative to other PKC isozymes (PKCalpha, PKCgamma, and PKCepsilon) .

Cellular Effects

The PKCbeta Inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The PKCbeta Inhibitor exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

The preparation of butyryl-CoA dehydrogenase typically involves recombinant DNA technology. The gene encoding the enzyme is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host organism is cultured under specific conditions to induce the expression of the enzyme, which is subsequently purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Butyryl-CoA-Dehydrogenase katalysiert die Oxidation von Butyryl-CoA zu Crotonyl-CoA. Diese Reaktion beinhaltet den Transfer von Elektronen von Butyryl-CoA zu einem Elektronentransfer-Flavoprotein. Das Enzym wird als Oxidoreduktase klassifiziert, das speziell auf die CH-CH-Gruppe von Donoren mit einem Flavin als Akzeptor wirkt .

Vergleich Mit ähnlichen Verbindungen

Butyryl-CoA-Dehydrogenase ähnelt anderen Acyl-CoA-Dehydrogenasen, wie z. B. Medium-Chain-Acyl-CoA-Dehydrogenase und Long-Chain-Acyl-CoA-Dehydrogenase. Es ist einzigartig in seiner Spezifität für kurzkettige Acyl-CoA-Derivate. Diese Spezifität ist auf Unterschiede im aktiven Zentrum des Enzyms zurückzuführen, die es ihm ermöglichen, selektiv an kurzkettige Substrate zu binden und diese zu oxidieren .

Ähnliche Verbindungen umfassen:

- Medium-Chain-Acyl-CoA-Dehydrogenase

- Long-Chain-Acyl-CoA-Dehydrogenase

- Isovaleryl-CoA-Dehydrogenase

Diese Enzyme weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihrer Substratspezifität und ihren Rollen im Stoffwechsel .

Eigenschaften

IUPAC Name |

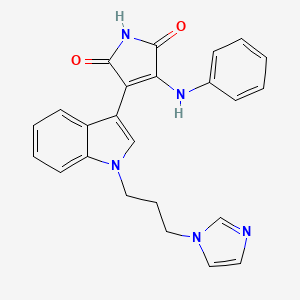

3-anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O2/c30-23-21(22(24(31)27-23)26-17-7-2-1-3-8-17)19-15-29(20-10-5-4-9-18(19)20)13-6-12-28-14-11-25-16-28/h1-5,7-11,14-16H,6,12-13H2,(H2,26,27,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWODJBCHRADND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=O)NC2=O)C3=CN(C4=CC=CC=C43)CCCN5C=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423555 | |

| Record name | PKCbeta Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257879-35-9 | |

| Record name | Pkcbeta inhibitor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257879359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PKCbeta Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PKC.BETA. INHIBITOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E54BTB52GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.